

Triisostearin as a Triglyceride Ester: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Triisostearin*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisostearin, the triester of glycerin and isostearic acid, is a versatile triglyceride ester with a unique branched-chain structure that imparts desirable physicochemical properties for various advanced applications.[1] This technical guide provides a comprehensive overview of **triisostearin**, including its chemical and physical characteristics, synthesis, and analysis. It further explores its multifaceted roles as a lipid excipient in pharmaceutical formulations, particularly in the development of self-nanoemulsifying drug delivery systems (SNEDDS) for enhancing the bioavailability of poorly soluble drugs. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction

Triisostearin (Glyceryl Triisostearate) is a triglyceride derived from the esterification of glycerol with three molecules of isostearic acid.[1] Unlike its linear-chain counterpart, tristearin, the branched nature of the isostearic acid moieties in **triisostearin** results in a substance that is typically a liquid or a soft paste at room temperature, offering distinct advantages in formulation science. Its properties, such as high polarity, excellent spreadability, and good oxidative stability, have made it a valuable ingredient in the cosmetics industry as an emollient and viscosity-modifying agent.[1] In recent years, its potential as a lipid excipient in the pharmaceutical industry has been increasingly recognized, particularly as an oil phase in

nanoemulsions and self-emulsifying drug delivery systems to improve the oral bioavailability of poorly water-soluble drugs.[2][3][4][5][6]

Chemical and Physical Properties

Triisostearin's unique branched-chain structure governs its physical and chemical properties, which are summarized in the tables below.

General Properties

| Property | Value | Reference |
|-------------------|--|------------------|
| Chemical Name | 2,3-bis(16-methylheptadecanoyloxy)propyl 16-methylheptadecanoate | Alfa Chemistry |
| Synonyms | Glyceryl Triisostearate, Glycerin Triisostearate | --INVALID-LINK-- |
| CAS Number | 26942-95-0 | --INVALID-LINK-- |
| Molecular Formula | C57H110O6 | --INVALID-LINK-- |
| Molecular Weight | 891.5 g/mol | Alfa Chemistry |
| Appearance | Colorless to yellowish liquid or waxy solid | --INVALID-LINK-- |
| Odor | Odor-free | --INVALID-LINK-- |

Physicochemical Properties

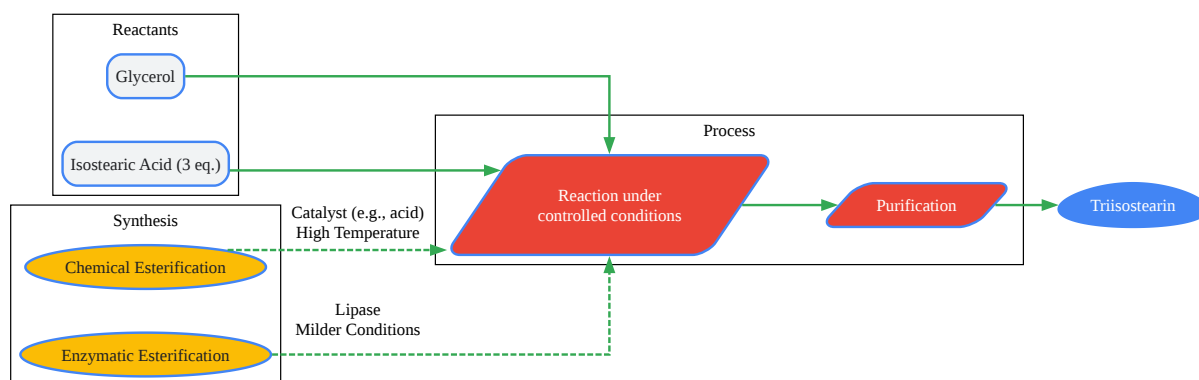
| Property | Value | Reference |
|-------------------------|---|---------------------------------|
| Melting Point | 57-62 °C | --INVALID-LINK-- |
| Boiling Point | 806-807 °C | --INVALID-LINK-- |
| Specific Gravity (25°C) | 0.905 ± 0.01 g/cm ³ | Hicos GTIS (Triisostearin) |
| Solubility | Soluble in water, esters, oils, and silicones | --INVALID-LINK--, PELEMOL® GTIS |
| Viscosity | High | --INVALID-LINK-- |

Quality Control Parameters

| Parameter | Value | Reference |
|----------------------|--------------------------------|----------------------------|
| Acid Value | ≤ 2 mgKOH/g | Hicos GTIS (Triisostearin) |
| Saponification Value | 180 ± 10 mgKOH/g | Hicos GTIS (Triisostearin) |
| Iodine Value | ≤ 3 gI ₂ /100g | Hicos GTIS (Triisostearin) |
| Water Content | $\leq 0.1\%$ | Hicos GTIS (Triisostearin) |

Synthesis of Triisostearin

Triisostearin is synthesized through the esterification of glycerol with isostearic acid. This can be achieved via chemical or enzymatic methods.



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Synthesis workflow for **triisostearin**.

Experimental Protocol: Chemical Synthesis (Representative)

This protocol describes a general procedure for the chemical synthesis of triglycerides via esterification, which can be adapted for **triisostearin**.

- **Reaction Setup:** In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add glycerol and a 10% molar excess of isostearic acid.
- **Catalyst Addition:** Add a suitable acid catalyst, such as p-toluenesulfonic acid (1-2% by weight of the reactants).
- **Reaction Conditions:** Heat the mixture to 160-180°C with vigorous stirring. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- **Monitoring:** Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a specified limit (e.g., < 2 mg KOH/g).
- **Purification:**
 - **Neutralization:** After cooling the reaction mixture, neutralize the catalyst with an alkaline solution (e.g., sodium carbonate).
 - **Washing:** Wash the crude product with hot distilled water to remove any remaining catalyst and glycerol.
 - **Drying:** Dry the organic phase over anhydrous sodium sulfate and filter.
 - **Deodorization/Decolorization:** Treat the product with activated carbon and/or bleaching earth under vacuum at elevated temperature to remove color and odor impurities.
 - **Filtration:** Filter the final product to obtain purified **triisostearin**.

Experimental Protocol: Enzymatic Synthesis (Representative)

This protocol outlines a general enzymatic approach for triglyceride synthesis, adaptable for **triisostearin**, offering a more sustainable and selective alternative to chemical synthesis.^{[7][8][9][10][11][12][13]}

- **Substrate Preparation:** Dissolve glycerol and isostearic acid (in a 1:3.3 molar ratio) in a suitable solvent (e.g., n-hexane or a solvent-free system).
- **Enzyme Addition:** Add an immobilized lipase, such as *Candida antarctica* lipase B (Novozym® 435), at a concentration of 5-10% (w/w) of the total substrate weight.
- **Reaction Conditions:** Incubate the mixture at a controlled temperature (e.g., 60-70°C) with continuous agitation in a shaker or stirred-tank reactor.^[11] If the reaction is performed under vacuum, it helps to remove the water by-product and drive the equilibrium towards ester formation.^[11]
- **Monitoring:** Monitor the reaction progress by analyzing samples periodically using thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of fatty acids.
- **Enzyme Recovery:** Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
- **Purification:**
 - **Solvent Removal:** If a solvent was used, remove it under reduced pressure using a rotary evaporator.
 - **Purification of **Triisostearin**:** The resulting product can be purified by molecular distillation or column chromatography to separate **triisostearin** from unreacted substrates and by-products (mono- and diisostearin).

Analysis of Triisostearin

The purity and composition of **triisostearin** are critical for its performance in various applications. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for its analysis.

Experimental Protocol: Purity Analysis by GC-FID (Representative)

This protocol is a general method for the analysis of triglycerides that can be adapted for **triisostearin**.^{[14][15][16][17][18]}

- Sample Preparation (Transesterification to Fatty Acid Methyl Esters - FAMES):
 - Accurately weigh about 25 mg of the **triisostearin** sample into a screw-capped test tube.
 - Add 1.5 mL of a 0.5 M solution of sodium hydroxide in methanol.
 - Heat the mixture in a water bath at 100°C for 5 minutes.
 - After cooling, add 2 mL of a boron trifluoride-methanol solution (14% BF₃), and heat again at 100°C for 5 minutes.
 - Add 1 mL of isooctane and 5 mL of a saturated sodium chloride solution. Shake vigorously.
 - Allow the layers to separate and transfer the upper isooctane layer containing the FAMES to a GC vial.
- GC-FID Conditions:
 - Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a flame ionization detector (FID).
 - Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
 - Injector Temperature: 250°C.

- Detector Temperature: 280°C.
- Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp at 3°C/min to 240°C, and hold for 15 minutes.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Data Analysis: Identify the isostearic acid methyl ester peak based on its retention time compared to a standard. Calculate the purity of **triisostearin** based on the relative peak area of the isostearic acid methyl ester.

Experimental Protocol: Quantification by HPLC-ELSD (Representative)

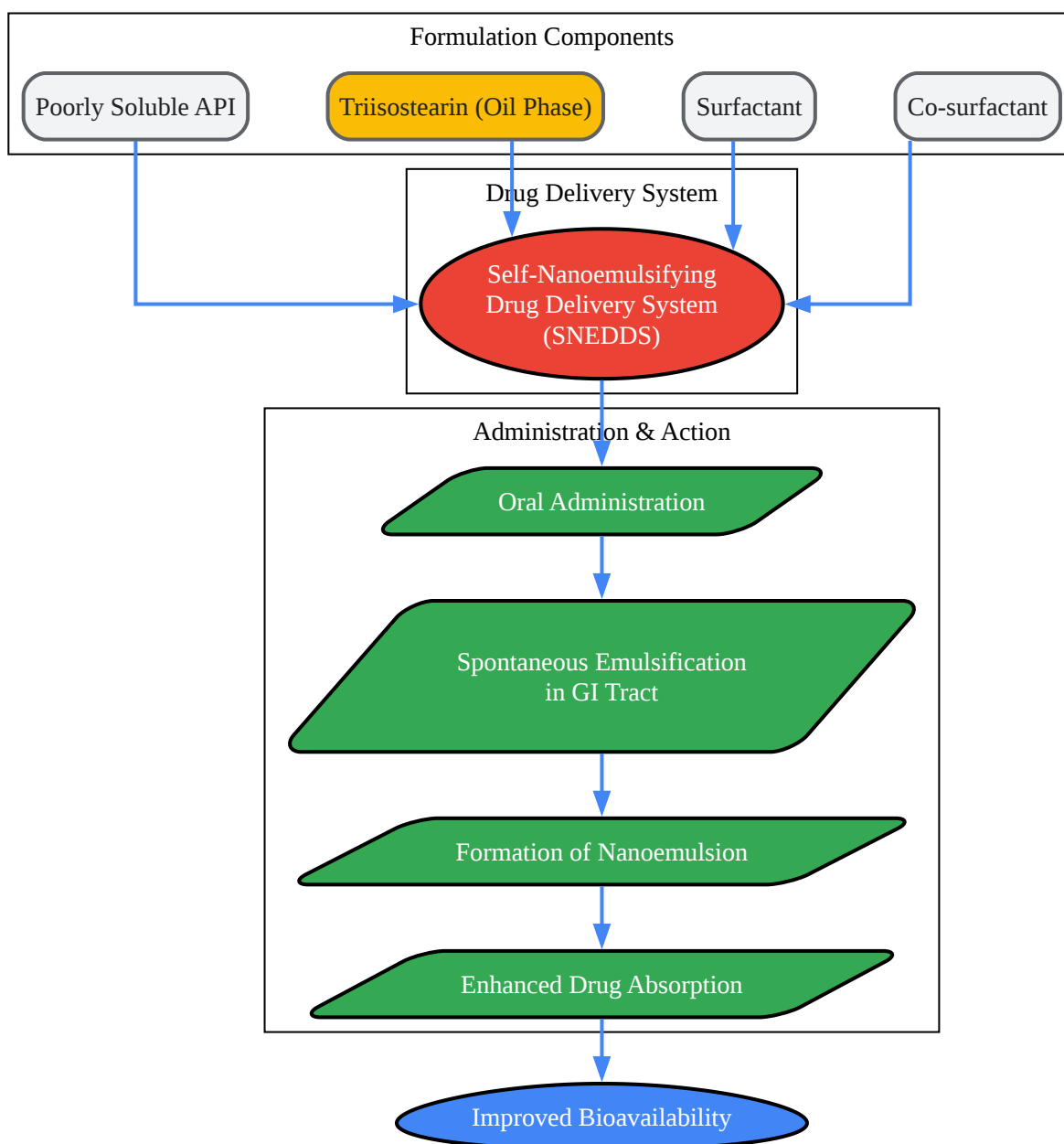
This protocol provides a general method for the analysis of triglycerides using HPLC with an Evaporative Light-Scattering Detector (ELSD), which is suitable for non-volatile and non-chromophoric compounds like **triisostearin**.^{[19][20][21][22][23]}

- Sample Preparation:
 - Accurately weigh the **triisostearin** sample and dissolve it in a suitable solvent such as a mixture of chloroform and methanol (2:1, v/v) to a known concentration (e.g., 1 mg/mL).
 - Filter the sample solution through a 0.45 µm syringe filter before injection.
- HPLC-ELSD Conditions:
 - HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with an ELSD.
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
 - Mobile Phase: A gradient elution is typically used. For example:
 - Mobile Phase A: Acetonitrile/Water (90:10, v/v)
 - Mobile Phase B: Isopropanol/Hexane (80:20, v/v)

- Gradient: Start with 100% A, linearly increase to 100% B over 20 minutes, hold for 10 minutes, and then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- ELSD Settings:
 - Nebulizer Temperature: 40°C.
 - Evaporator Temperature: 60°C.
 - Gas (Nitrogen) Flow Rate: 1.5 L/min.
- Data Analysis: Quantify the **triisosteatin** peak by comparing its peak area to a calibration curve generated from standards of known concentrations.

Applications in Drug Development

Triisosteatin's lipophilic nature, safety profile, and ability to solubilize poorly water-soluble drugs make it an excellent excipient in pharmaceutical formulations, particularly for oral drug delivery.



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Functional application of **triisostearin** in SNEDDS.

Role in Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.^{[2][3][5][6][24][25]} **Triisostearin** is an effective oil phase in SNEDDS formulations for several reasons:

- **High Solubilizing Capacity:** It can dissolve a significant amount of lipophilic drugs, which is a prerequisite for successful SNEDDS formulation.
- **Enhanced Stability:** Its oxidative stability helps protect the encapsulated drug from degradation.
- **Biocompatibility:** **Triisostearin** is generally regarded as safe for oral administration.
- **Improved Bioavailability:** By presenting the drug in a solubilized form within nano-sized droplets, SNEDDS can significantly enhance the dissolution rate and absorption of poorly water-soluble drugs, thereby improving their oral bioavailability.^{[2][5][6][24]}

Formulation of a Triisostearin-Based SNEDDS (Conceptual Protocol)

- **Screening of Excipients:**
 - Determine the solubility of the target drug in various oils (including **triisostearin**), surfactants, and co-surfactants. Select the components that show the highest solubilizing capacity for the drug.
- **Construction of Ternary Phase Diagrams:**
 - Prepare a series of mixtures with varying ratios of oil (**triisostearin**), surfactant, and co-surfactant.
 - Visually observe the formation of nanoemulsions upon aqueous titration of each mixture.
 - Construct a ternary phase diagram to identify the self-nanoemulsifying region.

- Preparation of Drug-Loaded SNEDDS:
 - Select a formulation from the nanoemulsification region of the phase diagram.
 - Dissolve the drug in the oil phase (**triisostearin**) with gentle heating and stirring.
 - Add the surfactant and co-surfactant to the mixture and stir until a homogenous isotropic mixture is obtained.
- Characterization of the SNEDDS:
 - Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
 - In Vitro Drug Release: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to evaluate the drug release profile from the SNEDDS.
 - Thermodynamic Stability: Assess the stability of the SNEDDS by subjecting it to centrifugation and freeze-thaw cycles.

Conclusion

Triisostearin is a highly versatile triglyceride ester with a favorable combination of physicochemical properties that make it a valuable ingredient in both the cosmetic and pharmaceutical industries. Its role as a lipid excipient, particularly as the oil phase in SNEDDS, offers a promising strategy to address the challenges of formulating poorly water-soluble drugs. The detailed information and representative protocols provided in this technical guide are intended to support researchers and drug development professionals in harnessing the full potential of **triisostearin** in their formulation endeavors. Further research into the specific interactions of **triisostearin** with different active pharmaceutical ingredients and its performance in various drug delivery systems will continue to expand its applications in the future.

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